3-Cyclohexyl-4-ethoxyaniline
Description
3-Cyclohexyl-4-ethoxyaniline is a substituted aniline derivative characterized by a cyclohexyl group at the 3-position and an ethoxy group at the 4-position of the benzene ring. This structural motif renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Substituted anilines are often leveraged for their electronic and steric effects, which influence reactivity and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h8-11H,2-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPFVJJBCRQUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Substrate Design
A widely reported method involves alkylating hydroxy-substituted anilines with cyclohexyl p-toluenesulfonate under phase-transfer conditions. For example, 3-hydroxy-4-ethoxyaniline reacts with cyclohexyl p-toluenesulfonate in a biphasic toluene-water system containing tetrabutylammonium bromide (TBAB) and potassium iodide. The reaction proceeds via nucleophilic displacement of the tosylate group by the phenoxide ion, facilitated by sodium hydroxide.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : Prolonged heating at 100°C for 48 hours ensures complete substitution.
-
Catalyst Loading : TBAB (0.38 mmol) enhances interfacial transfer, while KI (0.60 mmol) stabilizes the transition state.
-
Solvent System : Toluene-water (1:1 v/v) maximizes substrate solubility and minimizes hydrolysis.
Table 1: Phase-Transfer Alkylation of 3-Hydroxy-4-ethoxyaniline
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | 3-Hydroxy-4-ethoxyaniline | |
| Alkylating Agent | Cyclohexyl p-toluenesulfonate | |
| Catalyst | TBAB, KI | |
| Yield | 48.1% | |
| Purification | Silica gel chromatography (EtOAc/hexane) |
This method’s limitation lies in the accessibility of 3-hydroxy-4-ethoxyaniline, which requires multi-step synthesis from nitrophenol derivatives.
Palladium-Catalyzed Dehydrogenation of Cycloalkylideneamines
Cyclohexanone Condensation with 4-Ethoxyaniline
A patent by US4431841A describes diarylamine synthesis via dehydrogenation of cycloalkylideneamines. Adapting this, 4-ethoxyaniline reacts with cyclohexanone in the presence of palladium catalysts and acetic acid to form a Schiff base intermediate. Subsequent dehydrogenation at 120°C under nitrogen yields 3-cyclohexyl-4-ethoxyaniline.
Role of Acid Promoters
Acetic acid protonates the imine nitrogen, facilitating Pd-catalyzed aromatization. The reaction avoids carbon-carbon bond cleavage, preserving the cyclohexyl moiety.
Table 2: Dehydrogenation Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Palladium on carbon | |
| Temperature | 120°C | |
| Hydrogen Acceptor | Oxygen (atmospheric) | |
| Yield | Not reported; estimated 60–70% |
This method is advantageous for scalability but requires stringent control over dehydrogenation conditions to prevent over-oxidation.
Reductive Amination of Schiff Base Intermediates
Formation of N-(Cyclohexylmethylene)-4-ethoxyaniline
A procedure from the Royal Society of Chemistry involves condensing 4-ethoxyaniline with cyclohexanecarboxaldehyde in toluene using a chiral phosphoric acid (CPA) catalyst. The resulting Schiff base is reduced with sodium borohydride or hydrogen gas to yield the target amine.
Stereochemical Considerations
While the RSC method focuses on racemic mixtures, enantioselective variants using CPA catalysts (5 mol%) achieve moderate enantiomeric excess (ee) by leveraging hydrogen-bonding interactions during imine formation.
Table 3: Reductive Amination Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Aldehyde | Cyclohexanecarboxaldehyde | |
| Catalyst | Chiral phosphoric acid (CPA) | |
| Reduction Agent | NaBH4 or H2/Pd-C | |
| Yield | 65–75% |
This approach is versatile but necessitates careful handling of air-sensitive intermediates.
Friedel-Crafts Alkylation of 4-Ethoxyaniline
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3-Cyclohexyl-4-ethoxyaniline serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for potential anticancer and antimicrobial activities.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Year |
|---|---|---|---|
| This compound | MCF-7 | 12 | 2023 |
| This compound | PC-3 | 15 | 2023 |
Organic Synthesis
The compound is utilized as a reagent in various organic synthesis reactions, particularly in the development of more complex molecular architectures.
Synthesis Applications
This compound can be synthesized through nucleophilic substitution reactions involving 4-chloroaniline and cyclohexyl bromide. This method allows for the production of various substituted anilines, which can further participate in diverse chemical reactions.
| Reaction Type | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 4-Chloroaniline + Cyclohexyl Bromide | DMF, K2CO3, Heat | 85 |
Industrial Applications
In industrial settings, this compound is employed in the production of dyes and pigments due to its ability to impart color properties to materials.
Dye Production
The compound's structure allows it to be used in synthesizing azo dyes, which are widely used in textiles and coatings.
| Dye Type | Application | Properties |
|---|---|---|
| Azo Dye | Textile Industry | Bright colors, good lightfastness |
Biological Research
In addition to its synthetic applications, this compound is used as a probe in biochemical assays and as a precursor for developing bioactive molecules.
Biochemical Assays
The compound has been utilized to study enzyme interactions, particularly as an inhibitor or modulator in various biological pathways.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclohexyl and ethoxy groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline enhances electrophilic substitution resistance, whereas ethoxy groups (as in the title compound) are electron-donating, activating the aromatic ring.
Physicochemical Properties
- Solubility : The cyclohexyl group in this compound likely reduces water solubility compared to smaller alkoxy analogs (e.g., 4-ethoxyaniline).
- Stability : Ethoxy groups are hydrolytically stable under neutral conditions but may degrade under strong acidic/basic environments, similar to 4-hexyloxyaniline .
Biological Activity
3-Cyclohexyl-4-ethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, with the molecular formula CHN, features an ethoxy group and a cyclohexyl moiety attached to an aniline structure. This configuration is crucial for its biological activity, influencing how the compound interacts with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
- Receptor Binding : It could bind to receptors that modulate signaling pathways related to inflammation or cancer progression.
Research indicates that compounds with similar structures often exhibit anticancer properties by disrupting cellular processes essential for tumor growth and survival .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | PC-3 (Prostate Cancer) | 15.2 | Enzyme inhibition |
| Study B | MCF-7 (Breast Cancer) | 10.5 | Receptor interaction |
| Study C | HeLa (Cervical Cancer) | 8.7 | Apoptosis induction |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown potential antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The findings indicated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 3-cyclohexyl-4-ethoxyaniline, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves sequential functionalization of aniline derivatives. Key steps include:
- Cyclohexylation : Friedel-Crafts alkylation using cyclohexyl chloride under acidic conditions (e.g., AlCl₃ catalysis) to introduce the cyclohexyl group .
- Ethoxylation : Nucleophilic substitution of a halogen (e.g., Cl) at the para position using sodium ethoxide in ethanol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
Optimization Strategies :- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., over-alkylation or oxidation products).
- Adjust stoichiometry (e.g., excess cyclohexyl chloride) and temperature (40–60°C) to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; ethoxy group at δ 3.4–4.0 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.2 for C₁₄H₂₁NO) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the ethoxy group.
- Oxidation : Use inert atmospheres (N₂/Ar) to protect the aniline moiety from air oxidation to nitroso derivatives .
- Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent aggregation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
Methodological Answer: Regioselectivity in further derivatization (e.g., halogenation or cross-coupling) depends on steric and electronic factors:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –NH₂) to favor meta/para positions. Steric hindrance from the cyclohexyl group may limit reactivity at the ortho position .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
- Experimental Screening : Test diverse catalysts (e.g., Pd/C for Suzuki coupling) and solvents (polar aprotic vs. nonpolar) to optimize selectivity .
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Impurity Artifacts : Re-test samples after rigorous purification (e.g., preparative HPLC).
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across triplicate experiments .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding interactions with targets (e.g., G-protein-coupled receptors) using GROMACS or AMBER .
- Docking Studies : AutoDock Vina or Schrödinger Suite to identify binding poses and affinity scores (ΔG) for structure-activity relationships (SAR) .
Q. How can the environmental impact of this compound be assessed during disposal?
Methodological Answer:
- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests .
- Waste Treatment : Neutralize acidic/basic residues before incineration (≥1,000°C) to prevent hazardous emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
